molecular formula C23H23NO2 B15153087 3-(1,3-benzodioxol-5-yl)-N-benzyl-3-phenylpropan-1-amine

3-(1,3-benzodioxol-5-yl)-N-benzyl-3-phenylpropan-1-amine

Katalognummer: B15153087
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: DXIZNVHVLWVQIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLPROPYLAMINE is a complex organic compound characterized by the presence of a benzodioxole ring and a phenylpropylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLPROPYLAMINE typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the use of palladium catalysts and appropriate ligands to facilitate the coupling of benzodioxole derivatives with phenylpropylamine precursors . The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLPROPYLAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLPROPYLAMINE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLPROPYLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2H-1,3-BENZODIOXOL-5-YL)-3-PHENYLPROPYLAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring and a phenylpropylamine structure makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C23H23NO2

Molekulargewicht

345.4 g/mol

IUPAC-Name

3-(1,3-benzodioxol-5-yl)-N-benzyl-3-phenylpropan-1-amine

InChI

InChI=1S/C23H23NO2/c1-3-7-18(8-4-1)16-24-14-13-21(19-9-5-2-6-10-19)20-11-12-22-23(15-20)26-17-25-22/h1-12,15,21,24H,13-14,16-17H2

InChI-Schlüssel

DXIZNVHVLWVQIJ-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNCC3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.